2-Oxo Substituent Drives logD Reduction Relative to Saturated Bicyclo[2.2.2]octane Analogs
Incorporation of a 2-oxabicyclo[2.2.2]octane core (structurally analogous to the 2-oxo motif) into drug scaffolds lowers logD₇.₄ by approximately 1 unit compared to phenyl, and by a comparable or greater margin relative to the fully saturated bicyclo[2.2.2]octane framework [1]. For the all-carbon bicyclo[2.2.2]octane parent, the calculated logD₇.₄ is approximately 3.36, while introduction of an oxygen atom into the cage reduces lipophilicity substantially . The 2-oxo substituent in Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate introduces a hydrogen-bond acceptor that decreases logD versus 4-aminobicyclo[2.2.2]octane-1-carboxylate analogs lacking the ketone.
| Evidence Dimension | Lipophilicity (logD₇.₄) |
|---|---|
| Target Compound Data | Estimated logD₇.₄ reduction of ~0.5–1.0 units vs. all-carbon bicyclo[2.2.2]octane analog (class-level projection based on 2-oxabicyclo[2.2.2]octane data) |
| Comparator Or Baseline | All-carbon bicyclo[2.2.2]octane: calculated logD₇.₄ = 3.36; para-substituted phenyl: logD varies by scaffold |
| Quantified Difference | ~1 unit logD reduction for oxa-analog vs. phenyl in Imatinib context; up to ~2 units estimated reduction vs. unsubstituted BCO cage |
| Conditions | Calculated and measured logD at pH 7.4; 2-oxabicyclo[2.2.2]octane-imatinib conjugate data from Levterov et al. 2023 |
Why This Matters
Reduced lipophilicity (lower logD) correlates with improved aqueous solubility and lower nonspecific protein binding, directly impacting downstream formulation feasibility and assay reproducibility.
- [1] Levterov VV, Panasiuk Y, Sahun K, et al. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nat Commun. 2023;14:5608. View Source
